![molecular formula C23H38N4O3S B10817090 Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-621306 is an organic compound with the chemical formula C23H38N4O3S and a molecular weight of 450.64 g/mol . It is known for its anti-inflammatory and immunomodulatory properties . The compound is a selective phosphodiesterase inhibitor, which makes it a valuable candidate for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of WAY-621306 involves multiple steps, starting with the preparation of thieno[2,3-c]pyridine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and acetylation, to yield the final product .
Industrial Production Methods: Industrial production of WAY-621306 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: WAY-621306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert WAY-621306 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
WAY-621306 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
WAY-621306 exerts its effects by selectively inhibiting phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to anti-inflammatory and immunomodulatory effects . The molecular targets include various phosphodiesterase isoforms, and the pathways involved are related to inflammation and immune response regulation .
Similar Compounds:
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A phosphodiesterase inhibitor with similar properties.
WAY-123456: Another compound with anti-inflammatory effects.
Uniqueness: WAY-621306 stands out due to its specific selectivity for certain phosphodiesterase isoforms, which makes it particularly effective in modulating immune responses without significant side effects. Its unique chemical structure also contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C23H38N4O3S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
ethyl 5,5,7,7-tetramethyl-2-[[2-[methyl-(1-methylpiperidin-4-yl)amino]acetyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H38N4O3S/c1-8-30-21(29)18-16-13-22(2,3)25-23(4,5)19(16)31-20(18)24-17(28)14-27(7)15-9-11-26(6)12-10-15/h15,25H,8-14H2,1-7H3,(H,24,28) |
Clé InChI |
DYRPKMBDBFXFII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN(C)C3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
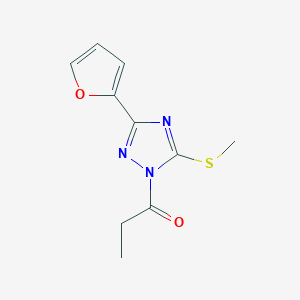
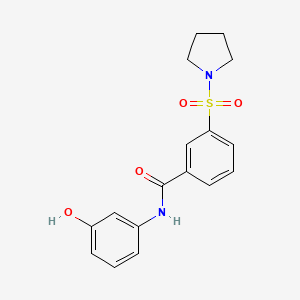
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
![5-Ethyl-2-((2-hydroxyethyl)amino)-5-methyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B10817039.png)
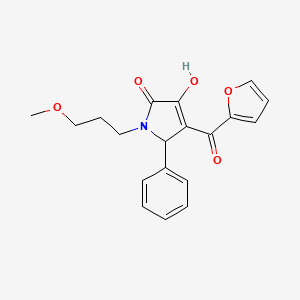
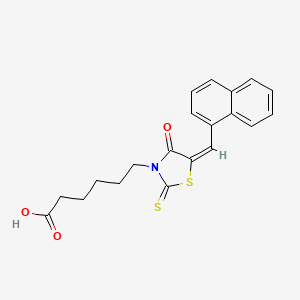
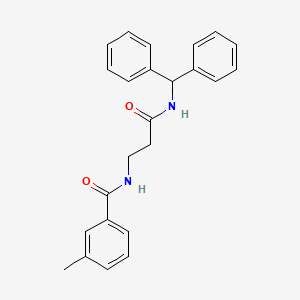
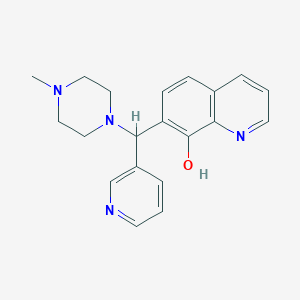
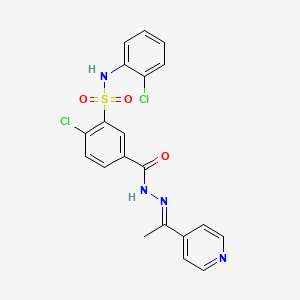
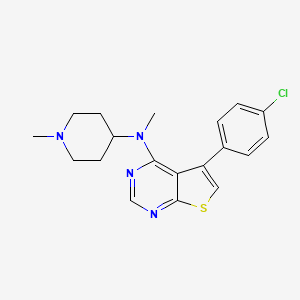
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)